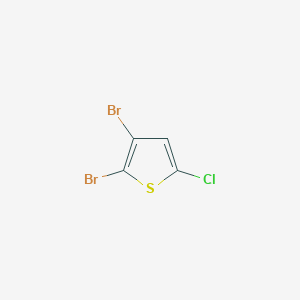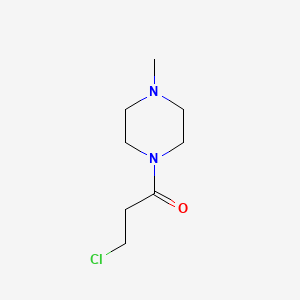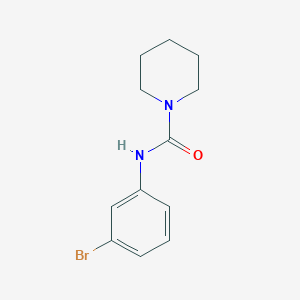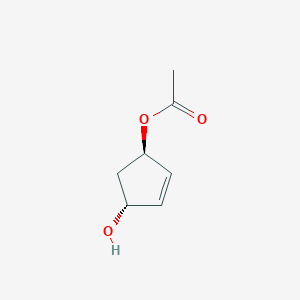
(1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate
Overview
Description
“(1R,4R)-4-Hydroxycyclopent-2-en-1-yl acetate” is a chemical compound with the formula C7H10O3 and a molecular weight of 142.15 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 heavy atoms . The compound has a Fraction Csp3 value of 0.57, indicating the fraction of carbon atoms that are sp3 hybridized .
Physical And Chemical Properties Analysis
“this compound” has several notable physicochemical properties. It has 2 rotatable bonds, 3 H-bond acceptors, and 1 H-bond donor . The compound has a molar refractivity of 35.62 and a topological polar surface area (TPSA) of 46.53 Ų . It’s very soluble, with a solubility of 32.1 mg/ml .
Scientific Research Applications
Enzymatic Reactions and Synthesis
(1R,4R)-4-Hydroxycyclopent-2-en-1-yl acetate has been utilized in various enzymatic reactions and synthetic processes. For instance, it's used as a reactant in enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene (Deardorff, Windham, & Craney, 2003). Additionally, it serves as an intermediate in the synthesis of complex organic molecules like Conduritol C and various carbasugar derivatives (Drian, Vieira, & Vogel, 1989), (Gümüş & Tanyeli, 2010).
Chiral Building Blocks
This compound is significant as a chiral building block. It is used in the preparation of prostaglandins via enzyme-catalyzed interesterification (Knoll et al., 1991). Its ability to be enzymatically resolved into enantiomerically pure forms makes it a versatile component in stereoselective synthesis, as demonstrated in the resolution studies of racemic 4-hydroxycyclopent-2-en-1-one (Ghorpade et al., 1999).
Synthesis of Novel Compounds
This compound is also pivotal in the synthesis of novel organic compounds. For example, it has been used to synthesize new cyclopentane derivatives with potential pharmacological relevance (Gimazetdinov et al., 2016). Additionally, it has been employed in chemoenzymatic syntheses, showcasing its flexibility in different synthetic routes (Demir & Seşenoğlu, 2002).
Role in Enantioselective Synthesis
The compound's role in enantioselective synthesis is particularly noteworthy. It has been used in processes that involve enantioselective hydrolysis, which is crucial for obtaining optically pure chiral building blocks for further synthesis (Washausen et al., 1989). This aspect of its application is essential for the development of chiral drugs and complex natural products.
Safety and Hazards
The safety information for “(1R,4R)-4-hydroxycyclopent-2-en-1-yl acetate” indicates that it has some hazards. The compound has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
[(1R,4R)-4-hydroxycyclopent-2-en-1-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDYOKVVRXZCFD-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@H](C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248072 | |
| Record name | 4-Cyclopentene-1,3-diol, monoacetate, (1R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60410-17-5 | |
| Record name | 4-Cyclopentene-1,3-diol, monoacetate, (1R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60410-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclopentene-1,3-diol, monoacetate, (1R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501248072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



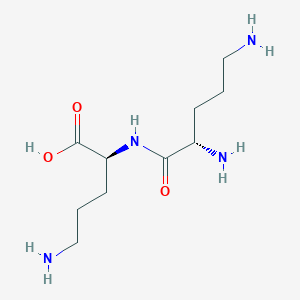
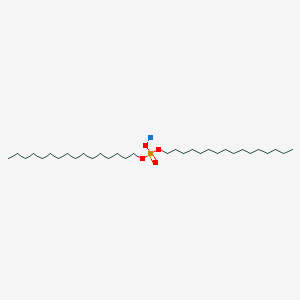
![8a-(4-Chlorophenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B3146540.png)
![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)
![9a-phenyl-octahydro-1H-pyrido[1,2-a]pyrimidin-6-one](/img/structure/B3146550.png)
![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)
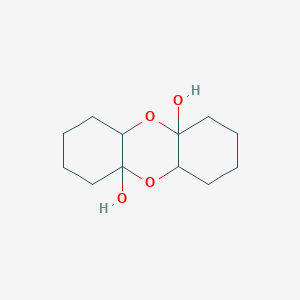

![2-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3146591.png)

